molecular formula C7H13N3S B14784347 3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine

3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine

Cat. No.: B14784347
M. Wt: 171.27 g/mol
InChI Key: OACNYGDBHTZQDS-UHFFFAOYSA-N
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Description

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Salt Formation via Acid-Base Reactions

The primary amines at positions 2 and 6 undergo protonation with carboxylic acids, forming stable molecular salts. Crystallographic studies reveal hydrogen-bonded networks between the protonated benzothiazole cation and carboxylate anions .

Carboxylic AcidSalt CompositionHydrogen-Bonding PatternSpace GroupSource
4-Methylbenzoic acidC₁₁H₁₉N₂S⁺·C₈H₇O₂⁻N–H⋯O chains along c-axisPc
4-Bromobenzoic acidC₁₁H₁₉N₂S⁺·C₇H₄BrO₂⁻Similar to 4-methylbenzoatePc
3,5-Dinitrobenzoic acidC₁₁H₁₉N₂S⁺·C₇H₃N₂O₆⁻Centrosymmetric tetramersP-1

Key Findings :

  • The reduced benzothiazole ring adopts a half-chair conformation in all salts .

  • Strong N–H⋯O interactions (2.60–2.85 Å) dominate the crystal packing .

Condensation with Diamines

The 2-amino group participates in cyclocondensation reactions with aliphatic diamines to form imidazoline derivatives. For example:

Reaction :
(6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine + ethane-1,2-diamine
→ 2-((4,5-dihydro-1H-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a ) .

ConditionsYieldInhibitory Activity (hCA II)Source
DMSO, 120°C, 15 h50%K<sub>I</sub> = 37.6 nM

Mechanism :

  • Nucleophilic attack by the diamine on the thiourea intermediate, followed by cyclization .

Sulphonylation and Guanidine Formation

The 6-amino group reacts with sulphonyl chlorides or thiourea derivatives to form sulphonamides or guanidines, respectively.

Example Pathway :

  • Sulphonamide Intermediate :
    4-Aminobenzenesulphonamide → 4-thioureidobenzenesulphonamide (2 ) → 2-aminobenzo[d]thiazole-6-sulphonamide (3 ) (80% yield) .

  • Guanidine Synthesis :
    Intermediate 5 (dimethyl carbonimidodithioate) reacts with diamines to yield sulphonamide-substituted cyclic guanidines .

Key Data :

  • Compound 6a inhibits hCA II with K<sub>I</sub> = 37.6 nM, outperforming benzimidazoline analogues (K<sub>I</sub> = 84.0–577.6 nM) .

Alkylation and Functionalization

The amine groups undergo alkylation with reagents like dimethyl sulfate or methyl iodide:

Example :

  • Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms N-protected intermediates (e.g., 4 ), enabling further functionalization .

ReagentProductApplicationSource
DMF-DMAN-((2-aminobenzo[d]thiazol-6-yl)sulphonyl)-N,N-dimethylformimidamide (4 )Precursor for heterocyclic synthesis

Stereochemical Considerations

The (6R)-enantiomer shows distinct biological activity compared to racemic mixtures. Crystallographic data confirm chiral centers influence hydrogen-bonding patterns in salts .

This compound’s reactivity is central to its role in synthesizing enzyme inhibitors and crystalline materials. Further studies could explore its coordination chemistry or applications in asymmetric catalysis.

Scientific Research Applications

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A structurally related compound with similar biological activities.

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Benzimidazole: A compound with a similar ring structure but different functional groups.

Uniqueness

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties

Biological Activity

3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine (CAS Number: 77469-26-2) is a compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₈H₁₃N₂S
  • Molecular Weight : 155.261 g/mol
  • LogP : 1.898
  • Polar Surface Area (PSA) : 37.66 Ų

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Notably, compounds similar to this compound have shown significant anticancer properties:

  • Mechanism of Action :
    • The compound has been reported to inhibit key signaling pathways such as AKT and ERK in various cancer cell lines (A431 and A549), which are critical for cell proliferation and survival .
    • It promotes apoptosis and induces cell cycle arrest at specific concentrations .
  • Case Study :
    • A study synthesized novel benzothiazole derivatives and evaluated their effects on cancer cell lines. The lead compound exhibited a reduction in IL-6 and TNF-α levels while significantly inhibiting cell migration and proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are also noteworthy:

  • Cytokine Inhibition :
    • Compounds derived from the benzothiazole structure have been shown to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in vitro .
  • Research Findings :
    • A systematic review indicated that modifications to the benzothiazole nucleus could enhance its anti-inflammatory properties alongside anticancer effects .

Comparative Table of Biological Activities

Activity TypeMechanism of ActionKey FindingsReferences
AnticancerInhibition of AKT and ERK pathwaysSignificant reduction in cancer cell proliferation; apoptosis induction
Anti-inflammatoryReduction of IL-6 and TNF-α levelsDecreased inflammatory response in treated cells

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C7H13N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4-6H,1-3,8H2,(H2,9,10)

InChI Key

OACNYGDBHTZQDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N)SC(=N2)N

Origin of Product

United States

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